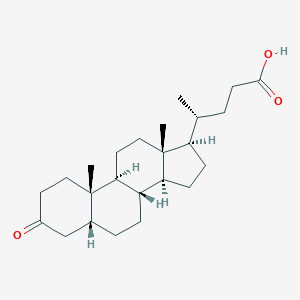

Dehydrolithocholic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-16,18-21H,4-14H2,1-3H3,(H,26,27)/t15-,16-,18+,19-,20+,21+,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQFUORWRVZTHT-OPTMKGCMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1553-56-6 |

Source

|

| Record name | Dehydrolithocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1553-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxocholan-24-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-5beta-cholanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROLITHOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96JBM35FXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to the Synthesis of Dehydrolithocholic Acid from Lithocholic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dehydrolithocholic acid (also known as 3-keto-lithocholic acid) from its precursor, lithocholic acid. This document details the chemical transformation, provides experimental protocols, and explores the significant signaling pathways in which dehydrolithocholic acid is involved.

Introduction

Dehydrolithocholic acid, a significant metabolite of lithocholic acid, plays a crucial role in various physiological processes. It is formed in the liver by the action of the cytochrome P450 isoform CYP3A4.[1] As an agonist for several nuclear receptors, including the G protein-coupled bile acid receptor 1 (GP-BAR1/TGR5), vitamin D receptor (VDR), farnesoid X receptor (FXR), and pregnane (B1235032) X receptor (PXR), dehydrolithocholic acid is a molecule of interest in drug discovery and development for metabolic and inflammatory diseases.[1][2] This guide focuses on the chemical synthesis of dehydrolithocholic acid, a critical step for producing this compound in sufficient quantities for research and pharmaceutical applications.

Synthesis of Dehydrolithocholic Acid

The primary chemical transformation in the synthesis of dehydrolithocholic acid from lithocholic acid is the selective oxidation of the 3α-hydroxyl group to a ketone. Several methods can achieve this, with the choice of oxidant and reaction conditions being crucial for achieving high yield and purity. This guide details two common and effective methods: Silver Carbonate-Celite Oxidation and Jones Oxidation.

Physicochemical Properties

The table below summarizes the key physicochemical properties of the starting material, lithocholic acid, and the final product, dehydrolithocholic acid.

| Property | Lithocholic Acid | Dehydrolithocholic Acid |

| Molecular Formula | C₂₄H₄₀O₃ | C₂₄H₃₈O₃ |

| Molecular Weight | 376.58 g/mol | 374.57 g/mol [3] |

| CAS Number | 434-13-9 | 1553-56-6[4] |

| Appearance | White crystalline powder | Crystalline solid[4] |

| Melting Point | 184-186 °C | 148-149 °C[5] |

| Solubility | Soluble in ethanol, acetone | Soluble in DMF (30 mg/ml), DMSO (15 mg/ml), Ethanol (10 mg/ml)[1] |

Experimental Protocols

This method offers a mild and selective oxidation of the 3α-hydroxyl group of lithocholic acid methyl ester.[5]

Experimental Workflow:

Caption: Workflow for the synthesis of dehydrolithocholic acid via silver carbonate-Celite oxidation.

Detailed Protocol:

-

Methyl Esterification of Lithocholic Acid:

-

Suspend lithocholic acid (20 g) in 100 ml of absolute methanol.

-

Add 3 ml of concentrated HCl, followed by 50 ml of 2,2-dimethoxypropane.

-

Stir the solution at 25°C overnight.

-

The methyl ester of lithocholic acid will precipitate and can be collected. The yield is typically between 90-95%.[5]

-

-

Oxidation of Lithocholic Acid Methyl Ester:

-

Prepare Fetizon's reagent (Silver Carbonate on Celite) as described by Fetizon and Golfier.[6]

-

Dissolve methyl lithocholate in toluene.

-

Add an excess of Fetizon's reagent to the solution.

-

Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The water produced during the oxidation should be removed by azeotropic distillation using a Dean-Stark apparatus.[6]

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture and filter to remove the Celite and silver residue.

-

Evaporate the toluene from the filtrate under reduced pressure.

-

The resulting crude product, methyl 3-oxo-5β-cholan-24-oate, can be purified by crystallization from aqueous methanol.

-

Hydrolysis of the methyl ester (e.g., using NaOH in methanol/water followed by acidification) yields dehydrolithocholic acid.

-

Quantitative Data:

| Reaction Step | Product | Yield | Melting Point | Reference |

| Oxidation of Methyl Lithocholate | Methyl 3-oxo-5β-cholan-24-oate | 90% | 103-104 °C | [5] |

| Hydrolyzed Product | Dehydrolithocholic Acid | - | 148-149 °C | [5] |

Jones oxidation is a robust method for oxidizing secondary alcohols to ketones using chromic acid in acetone.[7]

Experimental Workflow:

Caption: Workflow for the synthesis of dehydrolithocholic acid using Jones oxidation.

Detailed Protocol:

-

Preparation of Jones Reagent:

-

Carefully dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and then dilute with water. A standard preparation involves dissolving 67 g of CrO₃ in 125 mL of water, followed by the cautious addition of 58 mL of concentrated H₂SO₄, and then diluting to a final volume of approximately 225 mL.[8]

-

-

Oxidation Reaction:

-

Dissolve lithocholic acid in a minimal amount of acetone.

-

Cool the solution in an ice bath.

-

Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The reaction is exothermic.[3]

-

Continue stirring until the reaction is complete, which is indicated by a persistent orange color of the excess oxidant. The solution will turn green as the Cr(VI) is reduced to Cr(III).[9]

-

-

Work-up and Isolation:

-

Quench the excess oxidant by adding a small amount of isopropanol until the orange color disappears completely.

-

Filter the reaction mixture to remove the precipitated chromium salts.

-

Extract the filtrate with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude dehydrolithocholic acid.

-

The product can be further purified by recrystallization.

-

Quantitative Data:

While a specific yield for the Jones oxidation of lithocholic acid was not found in the searched literature, this method generally provides high yields for the oxidation of secondary alcohols to ketones.[7]

Characterization of Dehydrolithocholic Acid

The structure and purity of the synthesized dehydrolithocholic acid can be confirmed using various analytical techniques.

| Analytical Technique | Expected Observations |

| Melting Point | 148-149 °C[5] |

| ¹H NMR and ¹³C NMR | Spectral data are available in chemical databases such as SpectraBase.[8] |

| Mass Spectrometry | Molecular Ion Peak: [M-H]⁻ at m/z 373.28. GC-MS and LC-MS data are available in databases like PubChem.[8][10] |

Signaling Pathways of Dehydrolithocholic Acid

Dehydrolithocholic acid is a signaling molecule that interacts with several nuclear receptors and G protein-coupled receptors, modulating various cellular processes.

TGR5 Signaling Pathway

Dehydrolithocholic acid is a potent agonist of TGR5 (GP-BAR1), a G protein-coupled receptor.[1]

Caption: TGR5 signaling pathway activated by dehydrolithocholic acid.

Activation of TGR5 by dehydrolithocholic acid leads to the stimulation of adenylyl cyclase through the Gαs subunit of the G protein.[11][12] This results in an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[13][14] PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the regulation of gene expression involved in energy homeostasis and inflammation.[14]

Vitamin D Receptor (VDR) Signaling Pathway

Dehydrolithocholic acid also functions as a ligand for the Vitamin D Receptor.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. LIPID MAPS [lipidmaps.org]

- 3. FXR-FGF19 signaling in the gut–liver axis is dysregulated in patients with cirrhosis and correlates with impaired intestinal defence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid | C24H38O4 | CID 160738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. adichemistry.com [adichemistry.com]

- 7. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dehydrolithocholic Acid | C24H38O3 | CID 5283906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Dehydrolithocholic Acid: A Comprehensive Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrolithocholic acid (DHLA), a secondary bile acid metabolite, has emerged as a significant signaling molecule with pleiotropic effects on various physiological and pathological processes. Historically considered a mere detoxification product of the more toxic lithocholic acid (LCA), recent research has unveiled its multifaceted roles in modulating immune responses, regulating metabolic pathways, and influencing cellular fate. This technical guide provides an in-depth exploration of the core biological functions of DHLA, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling cascades. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this intriguing bile acid.

Introduction

Dehydrolithocholic acid (DHLA), also known as 3-oxo-lithocholic acid, is a keto-bile acid formed in the liver through the oxidation of lithocholic acid (LCA) by the cytochrome P450 enzyme CYP3A4.[1] This conversion is a critical step in the detoxification of LCA, a hydrophobic and potentially hepatotoxic secondary bile acid produced by gut microbial metabolism of chenodeoxycholic acid (CDCA).[2] Beyond its role in detoxification, DHLA has been identified as a potent ligand for several nuclear receptors and G protein-coupled receptors, thereby orchestrating a complex network of cellular responses. This guide will elucidate the synthesis, metabolism, and diverse biological activities of DHLA, with a focus on its interactions with key cellular receptors and the downstream signaling pathways it modulates.

Synthesis and Metabolism of Dehydrolithocholic Acid

The primary route of DHLA synthesis is the hepatic oxidation of LCA. This reaction is a key component of the enterohepatic circulation of bile acids, where primary bile acids synthesized in the liver are modified by the gut microbiota into secondary bile acids, which are then reabsorbed and metabolized by the host.

Experimental Protocol: Quantification of Dehydrolithocholic Acid in Biological Samples by LC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of DHLA in biological matrices such as serum, plasma, and feces using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Dehydrolithocholic acid standard

-

Internal standard (e.g., deuterated DHLA or a structurally similar bile acid)

-

LC-MS/MS grade solvents (acetonitrile, methanol (B129727), water, formic acid, ammonium (B1175870) acetate)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Serum/Plasma: Perform protein precipitation by adding a 3-4 fold excess of ice-cold acetonitrile (B52724) or methanol containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.[3]

-

Feces: Homogenize a known weight of lyophilized feces in an appropriate solvent (e.g., methanol). Add the internal standard, vortex, and centrifuge. Collect the supernatant.

-

Solid-Phase Extraction (Optional): For cleaner samples, the supernatant can be further purified using an SPE cartridge. Condition the cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent, and elute the bile acids with methanol or acetonitrile.

-

-

LC Separation:

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of (A) water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate) and (B) an organic solvent mixture (e.g., acetonitrile/methanol).

-

The gradient should be optimized to achieve good separation of DHLA from other bile acid isomers.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for DHLA and the internal standard. The exact m/z values will depend on the specific adducts formed.

-

Optimize the collision energy and other MS parameters for maximum sensitivity.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of the DHLA standard.

-

Calculate the concentration of DHLA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[3]

-

Receptor Interactions and Signaling Pathways

DHLA exerts its biological effects by interacting with a suite of nuclear receptors and a G protein-coupled receptor. These interactions trigger downstream signaling cascades that regulate gene expression and cellular function.

Pregnane X Receptor (PXR)

DHLA is an agonist of the Pregnane X Receptor (PXR), a key regulator of xenobiotic and endobiotic metabolism.[4][5] Activation of PXR by DHLA induces the expression of genes involved in detoxification, including CYP3A4, the very enzyme responsible for its synthesis from LCA. This establishes a feed-forward mechanism for LCA detoxification.[6]

Signaling Pathway of DHLA-Mediated PXR Activation

Vitamin D Receptor (VDR)

DHLA is also an agonist for the Vitamin D Receptor (VDR), traditionally known for its role in calcium homeostasis.[7] The interaction of DHLA with VDR contributes to the regulation of intestinal inflammation and the expression of genes involved in bile acid metabolism.[8]

Signaling Pathway of DHLA-Mediated VDR Activation and NF-κB Inhibition

G Protein-Coupled Bile Acid Receptor 1 (TGR5)

DHLA is a potent agonist of TGR5 (also known as GPBAR1), a G protein-coupled receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. TGR5 activation by DHLA stimulates the production of cyclic AMP (cAMP), leading to downstream effects on glucose homeostasis and inflammation.[4]

Signaling Pathway of DHLA-Mediated TGR5 Activation

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)

In contrast to its agonistic activity on other receptors, DHLA has been shown to inhibit the activity of RORγt, a key transcription factor for the differentiation of pro-inflammatory Th17 cells. This inhibitory action highlights the immunomodulatory potential of DHLA.

Experimental Workflow: Th17 Differentiation Assay

Quantitative Data on Dehydrolithocholic Acid Activity

The following tables summarize the available quantitative data for the interaction of DHLA with its primary molecular targets.

Table 1: Receptor Binding and Activation Data for Dehydrolithocholic Acid

| Receptor | Species | Assay Type | Parameter | Value (µM) | Reference |

| PXR | Human | Scintillation Proximity Assay | IC50 | 15 | [9] |

| PXR | Mouse | Cell-based Reporter Assay | Activation | 100 | [9] |

| VDR | Human | Cell-based Reporter Assay | EC50 | 3 | [9] |

| TGR5 | Human | Cell-based Reporter Assay | EC50 | 0.27 | [9] |

| RORγt | Human | Ligand-binding Domain Assay | Kd | 1.13 | [9] |

Table 2: Effects of Dehydrolithocholic Acid on Cellular Processes

| Cellular Process | Cell Type | Assay | Concentration (µM) | Effect | Reference |

| Th17 Differentiation | Human T cells | In vitro differentiation | 20 | Inhibition | [9] |

| RORγt Activity | Cell-based | Reporter Assay | 10 | Decreased activity | [9] |

Biological Functions and Therapeutic Potential

The diverse receptor interactions of DHLA translate into a wide range of biological functions with significant therapeutic implications.

Immune Modulation

DHLA exhibits potent immunomodulatory effects, primarily through its inhibition of RORγt and subsequent suppression of Th17 cell differentiation.[9] This suggests a potential therapeutic role for DHLA in autoimmune and inflammatory diseases where Th17 cells are key drivers of pathology, such as inflammatory bowel disease, rheumatoid arthritis, and psoriasis.

Metabolic Regulation

Through its activation of PXR, VDR, and TGR5, DHLA plays a role in regulating lipid and glucose metabolism.[1] PXR activation contributes to bile acid homeostasis and xenobiotic detoxification. TGR5 activation in intestinal L-cells can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that improves glucose tolerance. These metabolic regulatory functions position DHLA as a potential therapeutic agent for metabolic disorders.

Liver Protection

As a key metabolite in the detoxification of the hepatotoxic LCA, DHLA is integral to protecting the liver from bile acid-induced injury.[1] Its ability to activate PXR and induce the expression of detoxification enzymes further enhances this protective effect.

Anti-Cancer Activity

Emerging evidence suggests that DHLA may possess anti-cancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines.[1] The precise mechanisms underlying these effects are still under investigation but may involve the modulation of signaling pathways that control cell survival and proliferation.

Experimental Protocol: DHLA-Induced Apoptosis in Colon Cancer Cells

This protocol provides a general framework for assessing the pro-apoptotic effects of DHLA on colon cancer cell lines (e.g., HT-29, HCT116).

Materials:

-

Colon cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dehydrolithocholic acid

-

Vehicle control (e.g., DMSO)

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

-

96-well plates for viability assays

-

Reagents for Western blotting (antibodies against caspases, PARP, etc.)

Procedure:

-

Cell Culture and Treatment:

-

Culture colon cancer cells to 70-80% confluency.

-

Treat the cells with varying concentrations of DHLA or vehicle control for 24, 48, or 72 hours.

-

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

Plate cells in a 96-well plate and treat with DHLA as described above.

-

At the end of the treatment period, perform the viability assay according to the manufacturer's instructions to determine the IC50 of DHLA.

-

-

Apoptosis Analysis by Flow Cytometry:

-

Treat cells with DHLA at concentrations around the IC50.

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the kit protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

-

-

Western Blot Analysis of Apoptotic Markers:

-

Treat cells with DHLA and prepare cell lysates.

-

Perform Western blotting to detect the cleavage of key apoptotic proteins such as caspase-3, caspase-9, and PARP. An increase in the cleaved forms of these proteins is indicative of apoptosis.

-

Conclusion

Dehydrolithocholic acid is a pleiotropic signaling molecule with significant biological functions that extend far beyond its role as a simple detoxification product. Its ability to modulate the activity of key nuclear receptors and a G protein-coupled receptor places it at the crossroads of immune regulation, metabolic homeostasis, and cellular proliferation. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of DHLA. Future investigations are warranted to fully elucidate its mechanisms of action and to explore its utility in the treatment of a range of human diseases, from autoimmune disorders to metabolic syndrome and cancer. The continued exploration of this once-overlooked bile acid metabolite holds considerable promise for the development of novel therapeutic strategies.

References

- 1. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. Selective activation of vitamin D receptor by lithocholic acid acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lithocholic acid down-regulation of NF-κB activity through vitamin D receptor in colonic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.emory.edu [med.emory.edu]

Dehydrolithocholic acid role in gut microbiota signaling

An In-depth Technical Guide to the Role of Dehydrolithocholic Acid in Gut Microbiota Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dehydrolithocholic acid (DHLA), also known as 3-oxo-lithocholic acid (3-oxoLCA), is a gut microbiota-derived secondary bile acid that is emerging as a critical signaling molecule in host-microbe interactions. Produced through the enzymatic modification of primary bile acids by intestinal bacteria, DHLA exerts a range of biological effects by modulating key host nuclear and cell surface receptors. Its activities, including potent immunomodulatory and anti-inflammatory functions, position it as a molecule of significant interest for understanding the gut-liver axis and for the development of novel therapeutics for metabolic and inflammatory diseases. This guide provides a comprehensive overview of DHLA biosynthesis, its molecular mechanisms of action, quantitative data on its presence in human samples, and detailed experimental protocols for its study.

Introduction to Bile Acids and the Gut Microbiota

Bile acids (BAs) are amphipathic steroid molecules synthesized from cholesterol in the liver.[1] Primary BAs, predominantly cholic acid (CA) and chenodeoxycholic acid (CDCA) in humans, are conjugated to glycine (B1666218) or taurine (B1682933) and secreted into the intestine to facilitate the digestion and absorption of dietary lipids and fat-soluble vitamins.[2][3] The vast majority (~95%) of these BAs are reabsorbed in the terminal ileum and returned to the liver via the enterohepatic circulation.[4] The small fraction that escapes reabsorption enters the colon, where it is subject to extensive biotransformation by the resident gut microbiota.[5]

This microbial metabolism generates a complex pool of secondary BAs, which have distinct signaling properties compared to their primary precursors.[6] Key microbial enzymes, including bile salt hydrolases (BSHs) and hydroxysteroid dehydrogenases (HSDHs), are responsible for these transformations.[7][8] The resulting secondary BAs, such as lithocholic acid (LCA) and deoxycholic acid (DCA), act as signaling molecules that regulate host metabolism, inflammation, and immune responses, largely through the activation of receptors like the farnesoid X receptor (FXR) and Takeda G-protein coupled receptor 5 (TGR5).[9][10]

Biosynthesis of Dehydrolithocholic Acid (DHLA)

Dehydrolithocholic acid (DHLA or 3-oxoLCA) is a ketone derivative of lithocholic acid (LCA). Its formation is a multi-step process initiated by the gut microbiota.

-

Deconjugation: The process begins with the deconjugation of conjugated primary bile acids (e.g., glyco-CDCA or tauro-CDCA) into the unconjugated form, CDCA. This reaction is catalyzed by bile salt hydrolase (BSH) enzymes, which are widely expressed by various gut bacteria, including Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides species.[8][11]

-

7α-dehydroxylation: Unconjugated CDCA is then converted to LCA through 7α-dehydroxylation, a complex pathway carried out by a specialized consortium of gut bacteria, primarily from the Clostridium genus.[3][11]

-

Oxidation: Finally, LCA is oxidized at the 3-hydroxyl position to form DHLA (3-oxoLCA). This reaction is catalyzed by microbial hydroxysteroid dehydrogenases (HSDHs).[7]

dot

Caption: Microbial transformation of primary bile acid CDCA to DHLA.

DHLA as a Signaling Molecule: Receptor Interactions

DHLA and its related LCA species are potent signaling molecules that interact with a variety of host receptors to modulate downstream cellular pathways.[12]

-

Retinoid-related Orphan Receptor-γt (RORγt): DHLA and its isomer isoLCA are direct antagonists of RORγt, a key transcription factor for the differentiation of pro-inflammatory T helper 17 (Th17) cells.[13][14] By binding to RORγt, DHLA inhibits its transcriptional activity, thereby suppressing Th17 cell development.[14]

-

Takeda G-protein Coupled Receptor 5 (TGR5): LCA is the most potent known endogenous agonist for TGR5.[15][16] Studies have shown that DHLA (3-oxoLCA) and isoLCA are also effective TGR5 ligands, capable of restoring TGR5 expression and activating downstream signaling.[15] TGR5 activation is linked to anti-inflammatory responses and improved metabolic homeostasis.[10][17]

-

Farnesoid X Receptor (FXR): While primary bile acids like CDCA are strong FXR agonists, certain secondary bile acids can also modulate its activity.[18] Recent studies have identified 3-oxoLCA as an FXR agonist, capable of restoring FXR signaling, which plays a crucial role in bile acid homeostasis, lipid metabolism, and intestinal barrier function.[13][19]

-

Pregnane X Receptor (PXR) and Vitamin D Receptor (VDR): LCA is a known agonist for both PXR and VDR.[3][4] Activation of these receptors is involved in detoxification pathways and the modulation of intestinal inflammation and immunity.[3][20] DHLA, as a major metabolite of LCA, likely participates in the activation of these signaling pathways.[14]

Key Signaling Pathways and Physiological Roles

The interaction of DHLA with its target receptors triggers signaling cascades that have significant physiological consequences, particularly in immunity and inflammation.

Immune Modulation via RORγt

The most well-characterized role of DHLA is its regulation of adaptive immunity. By directly inhibiting RORγt, DHLA suppresses the differentiation of Th17 cells, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[4][14] This makes the DHLA-RORγt axis a promising target for therapeutic intervention.

dot

Caption: DHLA inhibits RORγt, suppressing Th17 cell differentiation.

Anti-inflammatory Effects

Through its activation of TGR5, DHLA can exert anti-inflammatory effects. TGR5 activation in macrophages inhibits the production of pro-inflammatory cytokines like TNF-α and interleukins by suppressing the NF-κB signaling pathway.[6][9] This mechanism contributes to the maintenance of intestinal immune homeostasis.

dot

Caption: DHLA activates TGR5, leading to inhibition of NF-kB signaling.

Quantitative Data

The concentration of DHLA and other secondary bile acids can vary significantly based on diet, host genetics, and the composition of the gut microbiota. Quantitative analysis, typically performed using mass spectrometry, provides critical insights into the role of these metabolites in health and disease.

| Bile Acid | Matrix | Concentration Range / Value | Methodology | Source |

| Dehydrolithocholic Acid (DHLA) / 3-Ketolithocholic Acid | Human Feces | Detected, part of a profile of 58 BAs | UPLC-Q-TOF-MS | [21] |

| Lithocholic Acid (LCA) | Human Feces | Significantly increased post-microbiota therapy | LC-MS/MS | [22] |

| Deoxycholic Acid (DCA) | Human Feces | Significantly increased post-microbiota therapy | LC-MS/MS | [22] |

| Lithocholic Acid (LCA) | Human Serum | Detected in healthy adults and cancer patients | GC-MS | [23] |

| Deoxycholic Acid (DCA) | Human Serum | Detected in healthy adults and cancer patients | GC-MS | [23] |

| Chenodeoxycholic Acid (CDCA) | Human Serum | Lower in patients with severe depression/anxiety | Targeted Metabolomics | [4] |

Experimental Protocols

Studying the signaling functions of DHLA requires robust methods for its quantification in complex biological samples and for assessing its activity on specific cellular targets.

Quantification of DHLA in Fecal Samples by UPLC-MS/MS

This protocol provides a general workflow for the extraction and quantification of DHLA from human fecal samples, based on established methods for bile acid analysis.[21][24]

1. Sample Preparation and Homogenization:

-

Lyophilize (freeze-dry) a known weight of fecal material (e.g., 50 mg).

-

Homogenize the dried sample in an extraction solvent (e.g., 1 mL of 5% ammonium (B1175870)–ethanol aqueous solution or acetonitrile) containing a mixture of deuterated internal standards.

-

Vortex thoroughly and sonicate to ensure complete extraction.

2. Protein Precipitation and Extraction:

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet solid debris and precipitated proteins.

-

Collect the supernatant. For increased recovery, the pellet can be re-extracted, and the supernatants pooled.

3. Solid-Phase Extraction (SPE) (Optional Cleanup):

-

For complex matrices, the supernatant can be further purified using an SPE cartridge (e.g., C18).

-

Condition the cartridge with methanol (B129727), followed by water.

-

Load the sample, wash with a low-percentage organic solvent to remove polar impurities, and elute the bile acids with methanol or acetonitrile.

-

Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase for analysis.

4. UPLC-MS/MS Analysis:

-

Chromatography: Separate the bile acids using a reverse-phase column (e.g., C18) with a gradient elution profile, typically using water and acetonitrile/methanol with additives like formic acid or ammonium acetate.

-

Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). Specific parent-to-daughter ion transitions for DHLA and internal standards are used for sensitive and specific quantification.

dot

Caption: Experimental workflow for quantifying DHLA in fecal samples.

In Vitro Receptor Activation Assay (Luciferase Reporter Assay)

This method is used to determine if DHLA can activate a specific nuclear receptor, such as FXR or PXR.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length coding sequence of the receptor of interest (e.g., human FXR).

-

A reporter plasmid containing a luciferase gene downstream of response elements specific to the receptor (e.g., FXRE).

-

-

A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization of transfection efficiency.

2. Compound Treatment:

-

After allowing time for plasmid expression (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of DHLA, a known agonist (positive control), and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 18-24 hours).

3. Luciferase Assay:

-

Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of reporter activity relative to the vehicle control.

-

Plot the fold induction against the concentration of DHLA to generate a dose-response curve and determine parameters like EC50.

Implications for Drug Development

The unique signaling properties of DHLA highlight several promising avenues for therapeutic development:

-

Immunomodulators: As a natural RORγt antagonist, DHLA or its synthetic derivatives could be developed as treatments for Th17-mediated autoimmune diseases, such as inflammatory bowel disease (IBD), psoriasis, and multiple sclerosis.

-

Metabolic Disease: Through the activation of TGR5 and FXR, DHLA signaling contributes to improved glucose homeostasis and reduced inflammation, suggesting its potential as a therapeutic target for type 2 diabetes and metabolic dysfunction-associated steatotic liver disease (MASLD).[10][13]

-

Oncology: The ability of 3-oxoLCA to act as an FXR agonist and inhibit the growth of colorectal cancer cells suggests a potential role in cancer therapy and prevention.[19]

-

Microbiome Therapeutics: Modulating the gut microbiota to enrich for bacteria that produce DHLA could be a viable strategy to increase its beneficial signaling effects in the host.

Conclusion

Dehydrolithocholic acid is a key metabolite at the interface of the host and its gut microbiota. Far from being an inert metabolic byproduct, it is a pleiotropic signaling molecule that actively regulates host immunity, inflammation, and metabolism. Its ability to directly target receptors such as RORγt, TGR5, and FXR underscores the intricate chemical communication that governs the gut-liver axis. A deeper understanding of the pathways that produce and are controlled by DHLA will be crucial for developing next-generation therapeutics that leverage the power of the microbiome to treat a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Bile Acids Have Close Links to the Gut Microbiome | Microbiology [labroots.com]

- 3. researchgate.net [researchgate.net]

- 4. Gut Microbiome-Linked Metabolites in the Pathobiology of Major Depression With or Without Anxiety—A Role for Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Black Box Orchestra of Gut Bacteria and Bile Acids: Who Is the Conductor? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile salt hydrolase - Wikipedia [en.wikipedia.org]

- 9. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Gut Microbiota as a Therapeutic Target in IBD and Metabolic Disease: A Role for the Bile Acid Receptors FXR and TGR5 [mdpi.com]

- 11. innerbuddies.com [innerbuddies.com]

- 12. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Buy Dehydrolithocholic acid | 1553-56-6 [smolecule.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]

- 21. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Human Fecal Bile Acid Analysis after Investigational Microbiota-Based Live Biotherapeutic Delivery for Recurrent Clostridioides difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Studies of serum and feces bile acids determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Discovery of Dehydrolithocholic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrolithocholic acid (DHLA), also known as 3-keto lithocholic acid (3-keto LCA), has emerged as a significant metabolite in the complex landscape of bile acid signaling. Initially identified as a product of lithocholic acid (LCA) metabolism, DHLA is now recognized as a potent signaling molecule in its own right, modulating a variety of nuclear and G-protein coupled receptors. This technical guide provides a comprehensive overview of the discovery, metabolism, and signaling functions of DHLA, with a focus on the quantitative data, experimental methodologies, and signaling pathways that are crucial for researchers in the field.

Discovery and Metabolism of Dehydrolithocholic Acid

The identification of DHLA is rooted in the broader history of bile acid research, which began with the isolation of cholic acid in 1848.[1] It was later understood that primary bile acids, synthesized in the liver, are metabolized by gut microbiota into secondary bile acids. The formation of 3-keto bile acids through oxidation was a significant step in understanding the extensive biotransformation of these molecules.[2][3]

DHLA is a major metabolite of the secondary bile acid, lithocholic acid (LCA).[4] The conversion of LCA to DHLA is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 in the liver.[4][5][6] This metabolic step is considered a detoxification pathway, as LCA can be hepatotoxic at high concentrations.[7]

Metabolic Pathway of Dehydrolithocholic Acid Formation

The formation of DHLA from LCA is a key step in bile acid metabolism. This process, primarily occurring in the liver, involves the oxidation of the 3-hydroxyl group of LCA.

Quantitative Data

The quantification of DHLA and related bile acids is critical for understanding their physiological and pathological roles. Below are tables summarizing the receptor binding affinities of DHLA and the concentrations of related bile acids in human plasma and feces.

Table 1: Receptor Binding and Activation Data for Dehydrolithocholic Acid

| Receptor | Assay Type | Parameter | Value (µM) |

| Takeda G-protein-coupled Receptor 5 (TGR5) | Cell-based reporter assay | EC50 | 0.27 |

| Vitamin D Receptor (VDR) | Cell-based reporter assay | EC50 | 3 |

| Pregnane X Receptor (PXR) | Cell-based reporter assay | IC50 | 15 |

| Retinoic acid-related Orphan Receptor γt (RORγt) | Recombinant human ligand-binding domain | Kd | 1.13 |

Data sourced from Cayman Chemical product information sheet.

Table 2: Concentration of Lithocholic Acid (LCA) in Human Plasma

| Condition | Concentration (nM) | p-value |

| Healthy Controls | 32 ± 3 | |

| Mild Cognitive Impairment (MCI) | 41 ± 4 | Not Significant vs. Healthy |

| Alzheimer's Disease (AD) | 50 ± 6 | 0.004 vs. Healthy |

Data from a study on bile acid quantification in Alzheimer's disease.[8]

Table 3: Fecal Bile Acid Concentrations in Healthy Controls and Individuals with Functional Gut Disorders

| Bile Acid | Healthy Control (nmol/g) | Functional Diarrhea (nmol/g) | Functional Constipation (nmol/g) |

| Cholic Acid (CA) | 13.6 ± 2.6 | 45.7 ± 11.1 | 5.8 ± 1.5 |

| Chenodeoxycholic Acid (CDCA) | 33.1 ± 5.0 | 79.4 ± 14.2 | 22.4 ± 4.5 |

| Deoxycholic Acid (DCA) | 148.9 ± 18.2 | 194.8 ± 30.5 | 114.8 ± 20.1 |

| Lithocholic Acid (LCA) | 213.5 ± 25.1 | 240.1 ± 38.7 | 188.7 ± 32.4 |

Data from a study on fecal bile acids in functional gut disorders.[9][10] Note: Specific quantitative data for DHLA in these conditions is limited in the currently available literature.

Experimental Protocols

Detailed methodologies are essential for the accurate study of DHLA. The following sections provide outlines for key experimental procedures.

Quantification of Dehydrolithocholic Acid in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of DHLA in human plasma.

1. Sample Preparation:

- To 50 µL of plasma, add an internal standard solution containing isotopically labeled bile acids.

- Precipitate proteins by adding 800 µL of ice-cold acetonitrile (B52724).

- Vortex and centrifuge the sample.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in a suitable solvent (e.g., 35% methanol (B129727) in water).[11]

2. LC-MS/MS Analysis:

- Liquid Chromatography:

- Use a C18 reversed-phase column for separation.

- Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and a mixture of methanol and acetonitrile with 0.1% formic acid (B).[12]

- Mass Spectrometry:

- Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[13]

- Optimize parameters such as ion spray voltage, temperature, and gas flows.[13]

- Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for DHLA and the internal standard.

In Vitro Metabolism of Lithocholic Acid by Human Liver Microsomes

This protocol is for assessing the conversion of LCA to DHLA.

1. Incubation:

- Prepare an incubation mixture containing human liver microsomes (e.g., 0.2 mg/mL), LCA (e.g., 100 µM), and a buffer (e.g., 100 mM potassium phosphate, pH 7.4).[14]

- Initiate the reaction by adding an NADPH-generating system.

- Incubate at 37°C for a specified time (e.g., 30 minutes).[14] 2. Reaction Termination and Sample Processing:

- Stop the reaction by adding a quenching solvent like acetonitrile.

- Centrifuge to pellet the protein and transfer the supernatant for analysis. 3. Analysis:

- Analyze the supernatant by LC-MS/MS to identify and quantify the formation of DHLA.

TGR5 Activation Reporter Assay

This assay measures the ability of DHLA to activate the TGR5 receptor.

1. Cell Culture and Transfection:

- Culture a suitable cell line (e.g., HEK293) in 96-well plates.

- Co-transfect the cells with a TGR5 expression vector and a reporter vector containing a cAMP response element (CRE) linked to a luciferase gene.[15] 2. Compound Treatment:

- After an incubation period to allow for receptor expression, treat the cells with various concentrations of DHLA or a known TGR5 agonist (positive control).[15] 3. Luciferase Assay:

- Following treatment, lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.[15] 4. Data Analysis:

- Normalize the luciferase signal to a control (e.g., vehicle-treated cells) and plot the fold activation against the compound concentration to determine the EC50.[15]

FXR Activation Reporter Assay

This protocol assesses the activation of the Farnesoid X Receptor by DHLA.

1. Cell Culture and Transfection:

- Seed a suitable cell line (e.g., HepG2) in a 96-well plate.

- Transfect the cells with an FXR expression vector and a luciferase reporter vector containing an FXR response element (FXRE).[16] 2. Compound Treatment:

- Treat the cells with different concentrations of DHLA or a known FXR agonist (e.g., GW4064) for 24 hours.[17][18] 3. Luciferase Assay:

- Lyse the cells and measure luciferase activity.[19][20] 4. Data Analysis:

- Calculate the fold activation relative to the vehicle control to determine the agonist activity of DHLA.

PXR Activation Reporter Assay

This assay determines the effect of DHLA on Pregnane X Receptor activation.

1. Cell Culture and Transfection:

- Use a stable cell line expressing human PXR and a luciferase reporter gene linked to a PXR-responsive promoter (e.g., from the CYP3A4 gene).[21][22] 2. Compound Treatment:

- Treat the cells with various concentrations of DHLA or a known PXR agonist (e.g., rifampicin) for 24-48 hours.[22][23] 3. Luciferase Assay:

- Measure luciferase activity following cell lysis.[22][24] 4. Data Analysis:

- Express the results as fold activation over the vehicle control.[22]

RORγt Activity Assay

This protocol is for evaluating the inhibitory effect of DHLA on RORγt.

1. Th17 Cell Differentiation:

- Isolate naïve CD4+ T cells from peripheral blood mononuclear cells.

- Culture the cells under Th17 polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-23, and anti-IL-4/IFN-γ antibodies) in the presence of varying concentrations of DHLA.[1][25] 2. Measurement of IL-17A Production:

- After several days of culture, restimulate the cells and measure the production of IL-17A in the supernatant by ELISA or by intracellular cytokine staining and flow cytometry.[1][25] 3. Reporter Assay (Alternative):

- Co-transfect a suitable cell line with an RORγt expression vector and a reporter construct containing ROR response elements driving luciferase expression.[26][27]

- Treat the cells with DHLA and measure the change in luciferase activity.

Signaling Pathways

DHLA exerts its biological effects by modulating the activity of several key receptors. The following diagrams illustrate the signaling pathways associated with these receptors.

TGR5 Signaling Pathway

Activation of the G-protein coupled receptor TGR5 by DHLA leads to the production of cAMP and subsequent downstream effects.

FXR Signaling Pathway

DHLA can activate the nuclear receptor FXR, which forms a heterodimer with RXR to regulate gene expression.

PXR Signaling Pathway

DHLA can also activate PXR, another nuclear receptor that heterodimerizes with RXR to control the expression of genes involved in detoxification.

RORγt Signaling Pathway in Th17 Cell Differentiation

DHLA has been shown to inhibit the activity of RORγt, a key transcription factor for the differentiation of pro-inflammatory Th17 cells.

Conclusion

Dehydrolithocholic acid is a multifaceted bile acid metabolite with significant implications for metabolic and immune regulation. Its discovery and characterization have opened new avenues for understanding the complex interplay between the host, gut microbiota, and bile acid signaling. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further elucidate the roles of DHLA in health and disease and to explore its potential as a therapeutic target. As research in this area continues, a deeper understanding of the quantitative aspects of DHLA metabolism and signaling will be crucial for translating these findings into clinical applications.

References

- 1. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A convenient synthesis of 3-keto bile acids by selective oxidation of bile acids with silver carbonate-Celite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel pathways of bile acid metabolism involving CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of CYP3A4 in the biotransformation of bile acids and therapeutic implication for cholestasis - Chen - Annals of Translational Medicine [atm.amegroups.org]

- 7. Intestinal CYP3A4 protects against lithocholic acid-induced hepatotoxicity in intestine-specific VDR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile acid quantification of 20 plasma metabolites identifies lithocholic acid as a putative biomarker in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concentrations of Fecal Bile Acids in Participants with Functional Gut Disorders and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 12. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of hepatic CYP3A4 expression by cholesterol and cholic acid: Alterations of gene expression, microsomal activity, and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. puracyp.com [puracyp.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 25. researchgate.net [researchgate.net]

- 26. Distinct RORγt-dependent Th17 immune responses are required for autoimmune pathogenesis and protection against bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 27. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrolithocholic Acid: An In-depth Technical Guide on its Mechanism of Action in Liver Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrolithocholic acid (DHLC), a metabolite of the secondary bile acid lithocholic acid (LCA), is an emerging molecule of interest in the study of liver physiology and pathology.[1] Formed in the liver from LCA by the action of the cytochrome P450 enzyme CYP3A4, DHLC is a signaling molecule that interacts with multiple nuclear receptors and G protein-coupled receptors within hepatocytes.[1] Understanding the intricate mechanisms by which DHLC exerts its effects on liver cells is crucial for elucidating its potential role in liver health and disease, and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the mechanism of action of DHLC in liver cells, with a focus on its molecular interactions, downstream signaling pathways, and impact on gene expression.

Quantitative Data

The interaction of Dehydrolithocholic acid (DHLC) and its precursor, Lithocholic acid (LCA), with various receptors in liver cells has been quantified in several studies. The following tables summarize the available data on the potency and binding affinity of these bile acids.

| Compound | Receptor | Assay Type | Cell Line/System | Value | Citation |

| Dehydrolithocholic acid | TGR5 (GP-BAR1) | Cell-based reporter assay | Not Specified | EC50 = 0.27 µM | [1] |

| Dehydrolithocholic acid | VDR | Cell-based reporter assay | Not Specified | EC50 = 3 µM | [1] |

| Dehydrolithocholic acid | PXR | Cell-based reporter assay | Not Specified | IC50 = 15 µM | [1] |

| Dehydrolithocholic acid | RORγt | Recombinant human ligand-binding domain | Not Specified | Kd = 1.13 µM | [1] |

| Dehydrolithocholic acid | FXR | Cell-based reporter assay | Not Specified | Agonist | [1] |

| Lithocholic acid | FXR | Co-activator association assay | In vitro | IC50 of ~1 µM (antagonist activity against CDCA and GW4064) | |

| Lithocholic acid | FXR | Transactivation assay | HepG2 cells | Partial agonist/antagonist | |

| Lithocholic acid | TGR5 | Not Specified | Not Specified | Potent agonist | [2] |

| Lithocholic acid | VDR | Not Specified | Not Specified | Ligand | [3] |

| Lithocholic acid | PXR | Not Specified | Not Specified | Ligand | [4] |

Table 1: Receptor Interaction Profile of Dehydrolithocholic Acid and Lithocholic Acid.

| Gene | Treatment | Cell Line | Fold Change | Citation |

| CYP7A1 | Lithocholic acid (5-10 µM) | Rat liver slices | Decrease | [4] |

| SHP | Lithocholic acid (5-10 µM) | Rat liver slices | Increase | [4] |

| BSEP | Lithocholic acid | HepG2 cells | No significant effect alone; antagonized GW4064-induced expression | [3] |

| CYP3A4 | Lithocholic acid (5-10 µM) | Human liver slices | No significant effect | [4] |

| CYP24A1 | Lithocholic acid | Intestinal cells and osteoblasts | Increase | [3] |

Table 2: Effects of Lithocholic Acid on the Expression of Key Target Genes in Liver and Related Cells. (Note: Specific quantitative data for the effect of DHLC on the expression of these genes in hepatocytes is limited. The data for its precursor, LCA, is provided as a reference.)

Core Signaling Pathways and Mechanisms of Action

DHLC modulates multiple signaling pathways in hepatocytes through its interaction with a range of nuclear and membrane receptors. These interactions can lead to a complex interplay of agonistic and antagonistic effects, ultimately influencing bile acid homeostasis, drug metabolism, and inflammatory responses.

Farnesoid X Receptor (FXR) Signaling

DHLC is an agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor that governs bile acid, lipid, and glucose metabolism.[1] Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.

A primary target of FXR in the liver is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[5] FXR-induced SHP expression leads to the transcriptional repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[5] This represents a critical negative feedback mechanism to control bile acid levels.

Furthermore, FXR activation can induce the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.[5] The antagonistic effect of LCA on FXR-mediated BSEP induction suggests a complex regulatory role for DHLC's precursor.[3]

DHLC activation of the FXR signaling pathway.

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

DHLC is a potent agonist of TGR5 (also known as G-protein-coupled bile acid receptor 1, GPBAR1), a cell surface receptor expressed in various liver cell types, including Kupffer cells and sinusoidal endothelial cells, but not hepatocytes.[2][6] However, TGR5 signaling in non-parenchymal cells can indirectly influence hepatocyte function. Activation of TGR5 by DHLC leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[2][7] This, in turn, activates Protein Kinase A (PKA), which can modulate various downstream signaling pathways involved in inflammation and energy metabolism.[2]

DHLC-mediated activation of the TGR5 signaling cascade.

Vitamin D Receptor (VDR) Signaling

DHLC is an agonist for the Vitamin D Receptor (VDR), another nuclear receptor that plays a role in bile acid homeostasis.[1][3] Ligand-activated VDR forms a heterodimer with RXR and binds to Vitamin D response elements (VDREs) in target genes. In the context of liver cells, VDR activation by bile acids like LCA has been shown to induce the expression of CYP24A1, an enzyme involved in vitamin D catabolism.[3] Furthermore, VDR activation can repress the expression of CYP7A1, providing another layer of negative feedback on bile acid synthesis.[8]

Pregnane X Receptor (PXR) Signaling

DHLC acts as an antagonist of the Pregnane X Receptor (PXR), a nuclear receptor primarily known for its role in sensing xenobiotics and regulating the expression of drug-metabolizing enzymes and transporters.[1] PXR activation typically leads to the induction of genes such as CYP3A4, a key enzyme in the metabolism of a wide range of drugs and endogenous compounds, including bile acids.[4][9] By antagonizing PXR, DHLC may modulate the detoxification of xenobiotics and the metabolism of other bile acids in the liver.

Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) Signaling

DHLC has been identified as an inverse agonist of RORγt, a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines.[1] While the primary role of RORγt is in the immune system, its modulation by a bile acid metabolite suggests a potential link between bile acid signaling and inflammatory processes within the liver.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of Dehydrolithocholic acid in liver cells.

Cell Culture

-

Primary Human Hepatocytes: Isolate from fresh, non-transplantable human liver tissue by a two-step collagenase perfusion method.[10] Culture cells in Williams' E medium supplemented with fetal bovine serum, insulin, dexamethasone, and other growth factors on collagen-coated plates.

-

HepG2 and HepaRG Cells: Maintain human hepatoma cell lines, HepG2 and HepaRG, in appropriate culture media (e.g., Eagle's Minimum Essential Medium for HepG2, William's E Medium for HepaRG) supplemented with fetal bovine serum and antibiotics.[7] These cell lines are commonly used as in vitro models for studying hepatocyte function and toxicity.

Cytotoxicity Assays

-

Lactate Dehydrogenase (LDH) Release Assay:

-

Seed hepatocytes in 96-well plates and allow them to adhere.

-

Treat cells with various concentrations of DHLC for a specified duration (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the activity of LDH released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.[7]

-

Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

-

Apoptosis Assays

-

Caspase-3/7 Activity Assay:

-

Plate hepatocytes in a 96-well plate.

-

Expose cells to DHLC at various concentrations.

-

After the incubation period, lyse the cells and add a luminogenic or fluorogenic caspase-3/7 substrate.

-

Measure the resulting luminescence or fluorescence, which is proportional to the activity of executioner caspases and indicative of apoptosis.

-

Receptor Activation Assays

-

FXR Transactivation Assay:

-

Co-transfect HepG2 cells with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXRE-containing promoter.

-

Treat the transfected cells with DHLC.

-

Measure luciferase activity in the cell lysates. An increase in luciferase activity indicates FXR activation.

-

-

TGR5 cAMP Assay:

-

Use a cell line stably expressing TGR5 (e.g., HEK293-TGR5).

-

Treat the cells with DHLC in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Lyse the cells and measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[7]

-

Experimental workflow for the TGR5 cAMP assay.

Gene Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR):

-

Treat cultured hepatocytes with DHLC for a specific time period.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform real-time PCR using gene-specific primers for target genes (e.g., CYP7A1, SHP, BSEP, CYP3A4, CYP24A1) and a housekeeping gene for normalization (e.g., GAPDH).

-

Analyze the relative gene expression using the ΔΔCt method.

-

Workflow for gene expression analysis using qRT-PCR.

Conclusion

Dehydrolithocholic acid is a multifaceted signaling molecule in the liver, exerting its effects through a complex network of interactions with nuclear and membrane receptors. Its ability to act as an agonist for FXR, TGR5, and VDR, while antagonizing PXR and acting as an inverse agonist for RORγt, highlights its potential to fine-tune a wide range of physiological processes in hepatocytes. The downstream consequences of these interactions, including the regulation of bile acid synthesis and transport, drug metabolism, and inflammatory pathways, underscore the importance of DHLC in maintaining liver homeostasis.

Further research is warranted to fully elucidate the specific quantitative effects of DHLC on gene expression in human hepatocytes and to unravel the intricate crosstalk between the signaling pathways it modulates. A deeper understanding of the mechanism of action of DHLC will not only enhance our knowledge of bile acid signaling but may also pave the way for the development of novel therapeutic interventions for a variety of liver diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intriguing biology of this endogenous signaling molecule.

References

- 1. Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of lithocholic acid in the regulation of bile acid detoxication, synthesis, and transport proteins in rat and human intestine and liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Obeticholic Acid Treatment on Primary Human Hepatocytes in a Novel Tri-Culture Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional regulation and expression of CYP3A4 in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deoxycholic Acid (DCA) Causes Ligand-independent Activation of Epidermal Growth Factor Receptor (EGFR) and FAS Receptor in Primary Hepatocytes: Inhibition of EGFR/Mitogen-activated Protein Kinase-Signaling Module Enhances DCA-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intestinal CYP3A4 protects against lithocholic acid-induced hepatotoxicity in intestine-specific VDR-deficient mice [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Interaction of Dehydrolithocholic Acid with Nuclear Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the interaction between Dehydrolithocholic acid (DHLA), a metabolite of the secondary bile acid lithocholic acid (LCA), and various nuclear receptors. It is designed to be a comprehensive resource, detailing the quantitative aspects of these interactions, the experimental methodologies used to determine them, and the signaling pathways involved.

Introduction: Dehydrolithocholic Acid and Nuclear Receptors

Dehydrolithocholic acid (DHLA), also known as 3-keto lithocholic acid (3-keto LCA), is formed in the liver from lithocholic acid (LCA) by the action of the cytochrome P450 enzyme CYP3A4.[1][2] As a key metabolite, DHLA participates in the complex signaling network governed by nuclear receptors, which are a class of ligand-activated transcription factors that regulate a wide array of physiological processes. These receptors, upon binding to their ligands, modulate the expression of target genes involved in metabolism, detoxification, and inflammation.

The primary nuclear receptors known to interact with DHLA and its precursor LCA include:

-

Farnesoid X Receptor (FXR) : A key regulator of bile acid, lipid, and glucose homeostasis.

-

Pregnane X Receptor (PXR) : A xenobiotic sensor that governs the metabolism and detoxification of foreign substances and endogenous molecules.

-

Vitamin D Receptor (VDR) : Primarily known for its role in calcium homeostasis, but also involved in immune function and cell proliferation.

-

Liver X Receptors (LXRs) : Regulators of cholesterol, fatty acid, and glucose metabolism.

-

Retinoic acid receptor-related orphan receptor γt (RORγt) : A key regulator of T helper 17 (TH17) cell differentiation and inflammatory responses.

This guide will explore the nature of DHLA's interaction with these receptors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Quantitative Interaction Data

The following tables summarize the available quantitative data for the interaction of Dehydrolithocholic acid (DHLA) and its parent compound, Lithocholic acid (LCA), with various nuclear receptors. This data is critical for understanding the potency and selectivity of these interactions.

Table 1: Interaction of Dehydrolithocholic Acid (DHLA) with Nuclear Receptors

| Nuclear Receptor | Interaction Type | Parameter | Value (µM) | Assay Type |

| FXR | Agonist | EC50 | Not specified, but active | Cell-based reporter assay |

| PXR | Agonist/Binds | IC50 | 15 | Scintillation proximity binding assay |

| VDR | Agonist | EC50 | 3 | Cell-based reporter assay |

| RORγt | Binds | Kd | 1.13 | Recombinant human ligand-binding domain |

Data sourced from Bertin Bioreagent and Cayman Chemical product information sheets.[1]

Table 2: Interaction of Lithocholic Acid (LCA) with Nuclear Receptors

| Nuclear Receptor | Interaction Type | Parameter | Value (µM) | Assay Type |

| FXR | Agonist | EC50 | 3.8 | Not specified |

| FXR | Antagonist | IC50 | 1 | In vitro co-activator association assay |

| PXR | Agonist/Binds | IC50 | 9 | Scintillation proximity binding assay |

| VDR | Binds | Ki | 29 | Competitive ligand binding assay |

Data sourced from various scientific publications and product information.[3][4][5]

Interaction with Specific Nuclear Receptors

Farnesoid X Receptor (FXR)

Pregnane X Receptor (PXR)

DHLA and LCA are both activators of PXR.[3][7][8] DHLA binds to human PXR with an IC50 of 15 µM, while LCA binds with a slightly higher affinity, showing an IC50 of 9 µM.[3] PXR activation by these bile acids induces the expression of detoxification enzymes, such as CYP3A4, which in turn metabolizes LCA to DHLA, forming a protective feedback loop against bile acid toxicity.[2]

Vitamin D Receptor (VDR)

DHLA is an agonist of VDR with a reported EC50 of 3 µM.[1] LCA also activates VDR, and this interaction is believed to be a protective mechanism against LCA-induced toxicity.[4][9][10] The activation of VDR by these bile acids induces the expression of CYP3A, an enzyme involved in their detoxification.[10]

Liver X Receptors (LXRs)

While direct quantitative data for DHLA interaction with LXRs is not prominent, LXRs are known to be involved in bile acid homeostasis and can be activated by certain oxysterols.[11][12] Activation of LXRs has been shown to protect against LCA-induced hepatotoxicity, suggesting a potential role for this pathway in mitigating the effects of DHLA and related compounds.[11]

Retinoic acid receptor-related orphan receptor γt (RORγt)

DHLA has been shown to bind to the ligand-binding domain of human RORγt with a Kd of 1.13 µM.[1] This interaction is reported to decrease the activity of RORγt, which has implications for the regulation of TH17 cell differentiation and inflammatory responses.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of DHLA with nuclear receptors.

Luciferase Reporter Gene Assay

This cell-based assay is commonly used to quantify the ability of a compound to activate or inhibit a nuclear receptor.

Principle: A reporter gene construct is created containing a luciferase gene under the transcriptional control of a promoter with response elements for a specific nuclear receptor. Cells are co-transfected with this reporter construct and an expression vector for the nuclear receptor of interest. If the test compound activates the receptor, it binds to the response elements and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of receptor activation.

Detailed Protocol:

-

Cell Culture and Transfection:

-

HEK293T or other suitable cells are cultured in appropriate media to 70-80% confluency.

-

Cells are seeded into 96-well plates.

-

Cells are co-transfected with an expression plasmid for the nuclear receptor's ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD) and a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene. A plasmid expressing Renilla luciferase is often co-transfected for normalization.

-

-

Compound Treatment:

-

After a post-transfection incubation period (typically 4-6 hours), the transfection medium is replaced with a medium containing the test compound (e.g., DHLA) at various concentrations.

-

Cells are incubated with the compound for 16-24 hours.

-

-

Luminescence Measurement:

-

The medium is removed, and cells are lysed.

-

Luciferase assay reagent is added to the cell lysate.

-

Firefly luciferase activity is measured using a luminometer.

-

A second reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase for measurement.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

The fold activation is calculated relative to a vehicle control.

-

EC50 or IC50 values are determined by plotting the fold activation against the compound concentration and fitting the data to a dose-response curve.

-

Co-activator Recruitment Assay (e.g., TR-FRET)

This in vitro assay measures the ligand-dependent interaction between a nuclear receptor and a co-activator peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for this assay. The nuclear receptor LBD is tagged with a donor fluorophore (e.g., Terbium), and a co-activator peptide containing an LXXLL motif is tagged with an acceptor fluorophore (e.g., fluorescein). In the presence of an agonist, the receptor undergoes a conformational change that promotes the recruitment of the co-activator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur. The resulting FRET signal is proportional to the extent of co-activator recruitment.

Detailed Protocol:

-

Reagent Preparation:

-

Purified, tagged nuclear receptor LBD (e.g., GST-tagged) is prepared.

-

A biotinylated or fluorescently labeled co-activator peptide (e.g., from SRC-1) is synthesized.

-